tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate: is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in catalytic reactions, drug synthesis, and material chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with other chemical reagents under specific conditions. One common method includes the use of Boc acid anhydride and ethanol, followed by the addition of ammonia solution at low temperatures. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate has diverse applications in scientific research, including:
Chemistry: Used in catalytic reactions and the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in material chemistry for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions contribute to its effects in various biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate: Another similar compound with applications in organic synthesis.
tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: Used in the synthesis of complex organic molecules.
Uniqueness
tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate CRMP2 further distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15(21-19(24)25-20(2,3)4)18(23)22-13-9-8-12-17(14-22)16-10-6-5-7-11-16/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQLCZVZXHXFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC(C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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